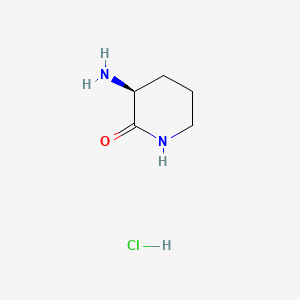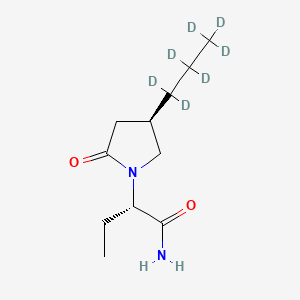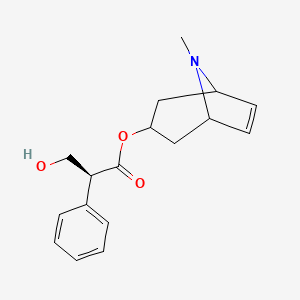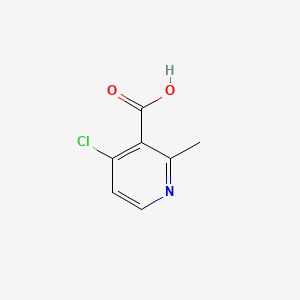
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose is a compound that is structurally similar to 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-a-D-galactopyranose . It is a derivative of galactopyranose, a type of sugar molecule . This compound is of significant importance in the field of biomedicine .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex sugar derivatives, showcasing its role in creating diverse molecular architectures. For example, it was used in the synthesis and crystal structure analysis of derivatives, revealing specific configurations and ring conformations crucial for understanding molecular interactions and stability (Krajewski et al., 1985).
Applications in Carbohydrate Chemistry
- It serves as a key intermediate in the stereocontrolled synthesis of 2-deoxy-galactopyranosides, demonstrating its importance in the preparation of molecules with defined stereochemistry, which is critical in biological systems (Yang et al., 2018).
Novel Compound Synthesis
- The compound has been part of studies focusing on the synthesis and photolysis of sugar nitrates, contributing to the development of new chemical methodologies and understanding the behavior of nitrate groups in organic molecules (Binkley & Koholic, 1984).
Potential Biological Applications
- Research has explored the synthesis of amphiphilic galactopyranosyl diamines and amino alcohols derived from the compound, indicating potential applications in developing antitubercular agents. This highlights the compound's utility in medicinal chemistry and drug design (de Almeida et al., 2007).
Conformational and Structural Studies
- Studies on its derivatives, such as those involving crystal and molecular structures of aza-heterocyclic derivatives, provide valuable insights into the conformational preferences of these molecules, which are essential for understanding their reactivity and interactions (Imberty et al., 1998).
Propiedades
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHJCOBVKZJKK-SOYHJAILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)